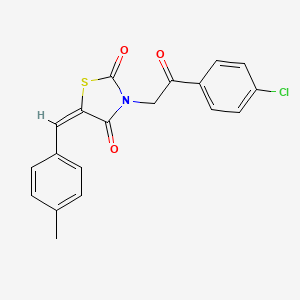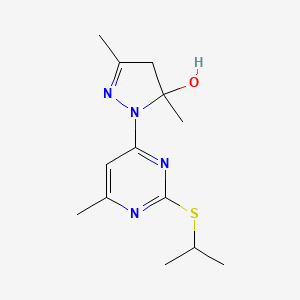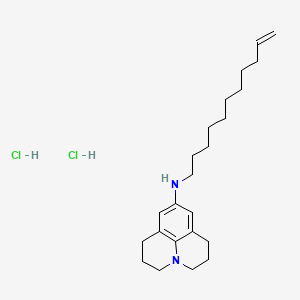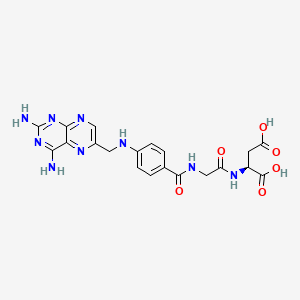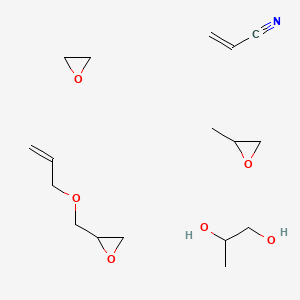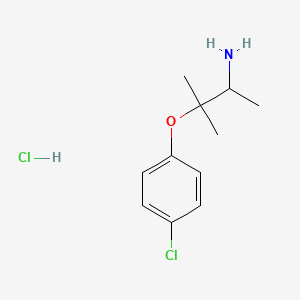
3-(p-Chlorophenoxy)-3-methyl-2-butylamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(p-Chlorophenoxy)-3-methyl-2-butylamine hydrochloride is a chemical compound that belongs to the class of phenoxyalkylamines It is characterized by the presence of a chlorophenoxy group attached to a butylamine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(p-Chlorophenoxy)-3-methyl-2-butylamine hydrochloride typically involves a multi-step process starting from readily available precursors. One common synthetic route includes the following steps:
Formation of p-Chlorophenol: This can be achieved by chlorination of phenol using chlorine gas in the presence of a catalyst.
p-Chlorophenol is then reacted with an appropriate alkyl halide to form p-chlorophenoxyalkane.Amination: The p-chlorophenoxyalkane is subjected to amination using a suitable amine, such as methylamine, under controlled conditions to yield the desired amine.
Hydrochloride Formation: Finally, the free amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(p-Chlorophenoxy)-3-methyl-2-butylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the amine.
Reduction: Reduced amine derivatives.
Substitution: Substituted phenoxyalkylamines with different functional groups replacing the chlorine atom.
Applications De Recherche Scientifique
3-(p-Chlorophenoxy)-3-methyl-2-butylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 3-(p-Chlorophenoxy)-3-methyl-2-butylamine hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of neurotransmitter release.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorphenesin: A phenol ether used to treat painful muscular conditions.
Chloroxylenol: An antimicrobial agent used to treat cuts and abrasions.
Uniqueness
3-(p-Chlorophenoxy)-3-methyl-2-butylamine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
88222-09-7 |
|---|---|
Formule moléculaire |
C11H17Cl2NO |
Poids moléculaire |
250.16 g/mol |
Nom IUPAC |
3-(4-chlorophenoxy)-3-methylbutan-2-amine;hydrochloride |
InChI |
InChI=1S/C11H16ClNO.ClH/c1-8(13)11(2,3)14-10-6-4-9(12)5-7-10;/h4-8H,13H2,1-3H3;1H |
Clé InChI |
DPHYDLSVWZWTFL-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C)(C)OC1=CC=C(C=C1)Cl)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


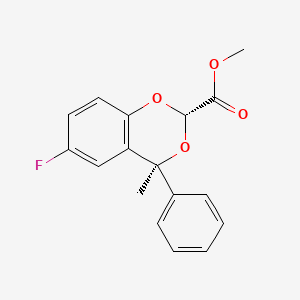
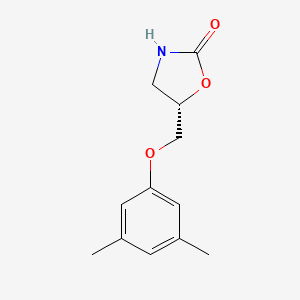


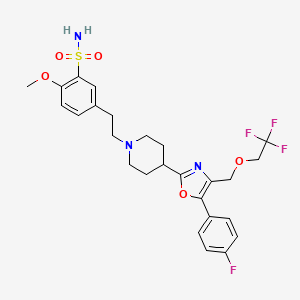
![(5S,5aS,8aR,9R)-5-(4-fluoroanilino)-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B12770217.png)
